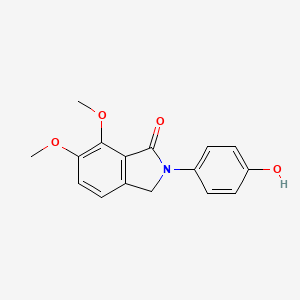![molecular formula C13H12N2O2 B2945855 N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CAS No. 2411220-40-9](/img/structure/B2945855.png)
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide, also known as TAT CN, is a small molecule inhibitor that has been widely used in scientific research. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN inhibits the activity of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, which leads to the activation of downstream signaling pathways. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to selectively inhibit certain PTPs, which makes it a useful tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects:
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In addition, N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for certain PTPs, which makes it a useful tool for studying the specific functions of these enzymes. However, N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the specificity of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN for certain PTPs can also be a limitation, as it may not be useful for studying the functions of other PTPs.
Orientations Futures
There are several future directions for the use of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN in scientific research. One direction is to further explore its potential as a cancer therapeutic. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has shown promising results in inhibiting the growth and proliferation of cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study the role of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN in neurological disorders. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has shown neuroprotective effects in preclinical studies, and further research could lead to the development of new treatments for Alzheimer's disease and Parkinson's disease. Additionally, further studies could be done to optimize the synthesis and purification methods of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN involves the reaction of 3-hydroxybenzaldehyde with malononitrile and methyl propiolate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques. The purity and yield of N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are a family of enzymes that play a crucial role in regulating cell signaling pathways. N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide CN has been used to study the role of PTPs in cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-5-13(17)15(2)12(9-14)10-6-4-7-11(16)8-10/h4,6-8,12,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYILPXIVSLILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C#N)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-phenoxyphenyl)methanimidamide](/img/structure/B2945772.png)
![4-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2945773.png)
![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2945777.png)
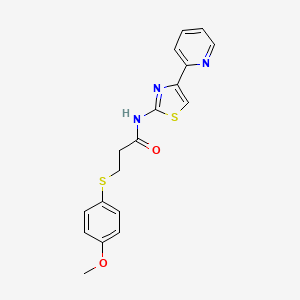
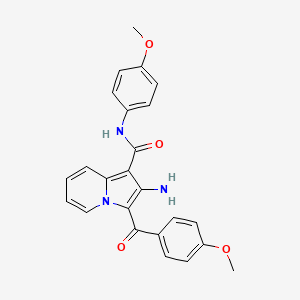
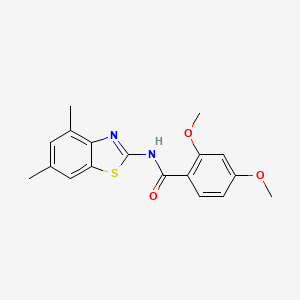
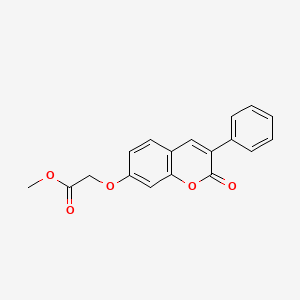
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2945784.png)
![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)
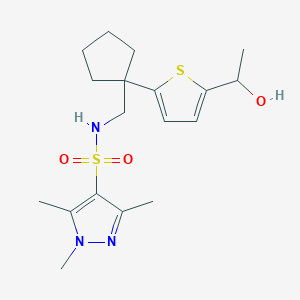
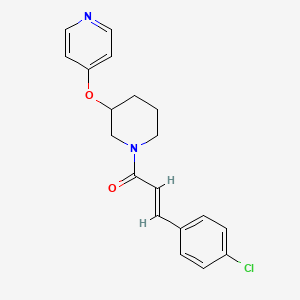
![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)
![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)
